KRAS G12C inhibitor 47

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

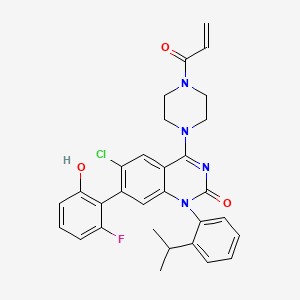

2D Structure

3D Structure

Properties

Molecular Formula |

C30H28ClFN4O3 |

|---|---|

Molecular Weight |

547.0 g/mol |

IUPAC Name |

6-chloro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-propan-2-ylphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-one |

InChI |

InChI=1S/C30H28ClFN4O3/c1-4-27(38)34-12-14-35(15-13-34)29-21-16-22(31)20(28-23(32)9-7-11-26(28)37)17-25(21)36(30(39)33-29)24-10-6-5-8-19(24)18(2)3/h4-11,16-18,37H,1,12-15H2,2-3H3 |

InChI Key |

AFCLJUXYULJJII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1N2C3=CC(=C(C=C3C(=NC2=O)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C=CC=C5F)O |

Origin of Product |

United States |

Foundational & Exploratory

KRAS G12C inhibitor 47 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of KRAS G12C Inhibitor 47

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the G12C mutation, is a critical target in cancer therapy. A vast number of inhibitors have been developed to specifically target this mutant protein. This technical guide focuses on this compound, also identified as compound 8-1-1. While detailed information regarding the discovery and full preclinical profile of this specific inhibitor remains limited in publicly accessible literature, this document synthesizes the available quantitative data on its inhibitory activity and provides a comprehensive overview of its mechanism of action based on our understanding of the broader class of KRAS G12C inhibitors. This guide also includes generalized experimental protocols for assessing the activity of such compounds and visual representations of the relevant biological pathways and experimental workflows.

Introduction to KRAS G12C as a Therapeutic Target

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling. It cycles between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS signaling and promoting cell proliferation, survival, and differentiation. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The presence of the cysteine residue in the mutant protein provides a unique handle for targeted covalent inhibitors.

Mechanism of Action of this compound

Based on the established mechanism of action for the majority of KRAS G12C inhibitors, this compound is presumed to act as a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine at position 12. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state. By preventing the exchange of GDP for GTP, the inhibitor effectively blocks the activation of KRAS G12C and the subsequent downstream signaling cascades.

The primary downstream pathway affected by KRAS activation is the MAPK/ERK pathway. In its active state, KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression involved in cell growth and proliferation. By inhibiting KRAS G12C, inhibitor 47 is expected to lead to a reduction in the phosphorylation of ERK (p-ERK), a key biomarker of target engagement and pathway inhibition.

Quantitative Data

The following tables summarize the available quantitative data for this compound (compound 8-1-1).

Table 1: Biochemical Inhibitory Activity [1]

| Target | IC50 (µM) |

| KRAS G12C | 0.172 |

Table 2: Cellular Inhibitory Activity on p-ERK [1]

| Cell Line | KRAS Mutation | IC50 (µM) |

| MIA PaCa-2 | G12C | 0.046 |

| A549 | G12S | 69.8 |

Note: The high IC50 value in the A549 cell line, which harbors a G12S mutation, suggests selectivity of the inhibitor for the G12C mutant.

Experimental Protocols

As the specific experimental protocols for this compound have not been publicly disclosed, the following sections describe generalized, representative protocols for the key assays used to characterize such inhibitors.

Biochemical Assay for KRAS G12C Inhibition (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against KRAS G12C in a biochemical setting.

Principle:

The assay measures the ability of an inhibitor to block the interaction of KRAS G12C with a downstream effector protein or to prevent the exchange of fluorescently labeled GDP for GTP.

Materials:

-

Recombinant human KRAS G12C protein

-

Fluorescently labeled GDP (e.g., BODIPY-FL-GDP)

-

Guanine nucleotide exchange factor (GEF), such as SOS1

-

GTP

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.01% Tween-20, pH 7.4)

-

Test compound (this compound)

-

384-well microplates

-

Plate reader capable of fluorescence polarization or time-resolved fluorescence energy transfer (TR-FRET)

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the recombinant KRAS G12C protein pre-loaded with fluorescently labeled GDP.

-

Add the serially diluted inhibitor to the wells and incubate for a predetermined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the nucleotide exchange reaction by adding a mixture of a GEF (e.g., SOS1) and a high concentration of unlabeled GTP.

-

Monitor the change in fluorescence signal over time. The displacement of fluorescent GDP by unlabeled GTP will result in a decrease in the fluorescence signal.

-

Plot the rate of the reaction (or the endpoint fluorescence) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for p-ERK Inhibition (Western Blot)

This protocol outlines a standard Western blot procedure to assess the inhibition of ERK phosphorylation in cancer cell lines treated with a KRAS G12C inhibitor.

Materials:

-

MIA PaCa-2 cells (KRAS G12C mutant)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Treat the cells with a serial dilution of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against t-ERK to ensure equal protein loading.

-

Quantify the band intensities and calculate the ratio of p-ERK to t-ERK for each treatment condition.

-

Plot the p-ERK/t-ERK ratio against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway

Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 47.

Experimental Workflow

Caption: General experimental workflow for characterizing a KRAS G12C inhibitor.

Conclusion

This compound (compound 8-1-1) demonstrates potent and selective inhibition of the KRAS G12C mutant in both biochemical and cellular assays. Its mechanism of action is consistent with other covalent inhibitors of this target, leading to the suppression of the downstream MAPK/ERK signaling pathway. While a comprehensive public dataset for this specific compound is not available, the existing data positions it as a valuable tool for research into KRAS G12C-driven cancers. Further studies would be required to fully elucidate its therapeutic potential, including in vivo efficacy and pharmacokinetic profiling.

References

In-Depth Technical Guide: Structure-Activity Relationship of KRAS G12C Inhibitor 47

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of the covalent KRAS G12C inhibitor, compound 47 (also referred to as XY-02-075 ). This document outlines the quantitative biochemical data, detailed experimental protocols, and relevant biological pathways associated with this guanosine mimetic inhibitor.

Quantitative Data Summary

The biochemical potency of inhibitor 47 was evaluated through kinetic analysis, determining its rate of covalent inactivation and binding affinity for KRAS G12C. The key quantitative data is summarized in the table below, alongside related compounds from the same study for comparative analysis.[1]

| Compound | t1/2 (h) | Ki (μM) | kinact (min-1) | kinact/Ki (min-1·μM-1) |

| 47 (XY-02-075) | 2.3 | 1.6 | 0.33 | 0.2 |

| 13 | 2.5 | 0.374 | 0.07 | 0.2 |

| 14 | 1.06 | 0.382 | 0.3 | 0.8 |

| 16 | 1.1 | 0.92 | 2.2 | 2.4 |

| 48 | 9.5 | 5 | 0.24 | 0.05 |

| 49 | 24 | >10 | - | - |

| 50 | 13 | >25 | - | - |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of inhibitor 47 .

Synthesis of Inhibitor 47 (XY-02-075)

The synthesis of inhibitor 47 involves a multi-step process starting from the sulfonylation of ethylenediamine. The resulting sulfonamide is then reacted with diethyl chlorophosphate. Following deprotection, the intermediate is coupled with guanosine to yield the sulfamoyl phosphonate 44 , which is subsequently deprotected and acylated to produce the final compound 47 .[2]

Biochemical Assays

This assay provides a composite measurement of the kinetic displacement of GDP and the covalent inactivation of KRAS G12C.

-

Principle: Purified recombinant GDP-loaded KRAS G12C is incubated with the test compound. At various time points, the reaction is probed with a cysteine-reactive fluorescent probe, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), which detects the presence of the free (unreacted) Cys12 thiol. A decrease in fluorescence over time indicates covalent modification of Cys12 by the inhibitor.[3]

-

Protocol:

-

Incubate purified GDP-loaded wild-type or G12C KRAS with either DMSO (control) or the test compound at ambient temperature for specified durations.

-

At each time point, transfer a sample of the protein solution to a black 384-well plate.

-

Add CPM to each well and measure the fluorescence at an excitation/emission of 384/470 nm.

-

Normalize the data by subtracting the background fluorescence from the wild-type KRAS sample.

-

Calculate the percentage of CPM labeling using the signal from the KRAS G12C protein incubated with DMSO at each time point as the 100% labeling control.[3]

-

This assay determines the relative affinities and inactivation rates of the covalent inhibitors.

-

Principle: The assay measures the second-order rate constant (kinact/Ki), which incorporates both the binding affinity (Ki) and the rate of irreversible inactivation (kinact). GMP-stabilized, nucleotide-free KRAS G12C is used. The reaction progress is monitored by the binding of a GTP-desthiobiotin probe to the uninhibited KRAS G12C. The desthiobiotinylated protein is then detected using an AlphaScreen format.[1]

-

Protocol:

-

Prepare purified nucleotide-free KRAS G12C and stabilize it with an excess of GMP.

-

Incubate the GMP-stabilized KRAS G12C with various concentrations of the test inhibitor.

-

At specific time points, add a GTP-desthiobiotin probe. This probe contains a reactive acyl phosphate anhydride that covalently links to Lysine 16 of KRAS.

-

Detect the amount of desthiobiotinylated protein using AlphaScreen technology.

-

Plot the observed reaction rates (kobs) against the inhibitor concentrations and fit the data to the following equation to extract the values for kinact and Ki: kobs = kinact[I] / (Ki + [I])[1]

-

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Mechanism of Inhibition

KRAS is a small GTPase that functions as a molecular switch in signal transduction. In its active, GTP-bound state, it activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.

Inhibitor 47 is a guanosine mimetic that covalently targets the mutant Cysteine-12 residue of KRAS G12C. By binding to the nucleotide-binding pocket, it locks the protein in an inactive state, thereby preventing its interaction with downstream effectors and inhibiting signal propagation.

Experimental Workflow for Inhibitor Characterization

The general workflow for the characterization of covalent KRAS G12C inhibitors like compound 47 involves several key stages, from initial screening to detailed kinetic analysis.

References

An In-depth Technical Guide on the Binding Affinity and Kinetics of KRAS G12C Inhibitors

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding characteristics of inhibitors targeting the KRAS G12C mutation, a critical oncogenic driver. While this guide aims to be comprehensive, it is important to note that detailed publicly available binding affinity and kinetic data for a specific molecule designated as "KRAS G12C inhibitor 47 (compound 8-1-1)" are limited. Therefore, this document will present the available data for this compound and subsequently utilize the well-characterized inhibitor, Adagrasib (MRTX849), as a representative example to illustrate the expected data and methodologies in this field.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutive activation of downstream pathways like the MAPK and PI3K-AKT signaling cascades, which drive uncontrolled cell growth and proliferation.[1]

The KRAS G12C mutation, where glycine at codon 12 is replaced by cysteine, has been a focal point for drug development.[1] This mutation introduces a reactive cysteine residue that can be targeted by covalent inhibitors. These inhibitors typically bind to the switch-II pocket of KRAS G12C in its inactive, GDP-bound state, locking the protein in this conformation and preventing its activation.[1]

Binding Profile of this compound (compound 8-1-1)

"this compound," also identified as "compound 8-1-1," is a potent inhibitor of KRAS G12C.[2][3] While comprehensive binding affinity (Kd, Ki) and kinetic (kon, koff) data are not widely available in peer-reviewed literature, inhibitor potency, as measured by the half-maximal inhibitory concentration (IC50), has been reported.

Data Presentation: Potency of this compound

| Parameter | Value | Cell Line | Assay |

| IC50 (KRAS G12C) | 0.172 µM | - | Biochemical Assay |

| IC50 (p-ERK inhibition) | 0.046 µM | MIA PaCa-2 | Cellular Assay |

| IC50 (p-ERK inhibition) | 69.8 µM | A549 | Cellular Assay |

Data sourced from MedChemExpress.[2][3]

Representative Inhibitor Profile: Adagrasib (MRTX849)

To provide a comprehensive understanding of the binding characteristics of a KRAS G12C inhibitor, we will use Adagrasib (MRTX849) as a well-documented example. Adagrasib is a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C.[4] It has undergone extensive preclinical and clinical evaluation, providing a wealth of data on its binding affinity and kinetics.

Data Presentation: Binding Affinity and Kinetics of Adagrasib

| Parameter | Value | Method |

| IC50 | 5 nmol/L | Cellular Assay |

| kinact/KI | - | Biochemical Assay |

Note: Specific kinact/KI values for Adagrasib are often presented in comparative studies and can vary based on experimental conditions. The IC50 value is a measure of potency in a cellular context.[5]

Experimental Protocols

The determination of binding affinity and kinetics for KRAS G12C inhibitors involves a variety of biophysical and biochemical assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Measurement

Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions. It provides data on association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Objective: To determine the binding kinetics and affinity of a KRAS G12C inhibitor (e.g., Adagrasib) to the KRAS G12C protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human KRAS G12C protein (GDP-bound)

-

KRAS G12C inhibitor (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Protocol:

-

Protein Immobilization:

-

The KRAS G12C protein is immobilized on the sensor chip surface via amine coupling. The carboxymethylated dextran surface of the chip is activated with a mixture of EDC and NHS.

-

A solution of KRAS G12C protein in the immobilization buffer is injected over the activated surface.

-

The remaining activated groups are deactivated by injecting ethanolamine.

-

-

Binding Analysis:

-

A series of concentrations of the KRAS G12C inhibitor (analyte) are prepared in the running buffer.

-

Each concentration is injected over the sensor surface with the immobilized KRAS G12C protein for a defined association time.

-

This is followed by an injection of running buffer to monitor the dissociation of the inhibitor from the protein.

-

-

Data Analysis:

-

The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is recorded as a sensorgram.

-

The association (kon) and dissociation (koff) rates are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Objective: To determine the thermodynamic parameters of the interaction between a KRAS G12C inhibitor and the KRAS G12C protein.

Materials:

-

Isothermal titration calorimeter

-

Recombinant human KRAS G12C protein (GDP-bound)

-

KRAS G12C inhibitor

-

Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 5% DMSO, pH 7.4)

Protocol:

-

Sample Preparation:

-

The KRAS G12C protein is placed in the sample cell of the calorimeter.

-

The KRAS G12C inhibitor is loaded into the injection syringe at a concentration typically 10-15 times higher than the protein concentration.

-

Both the protein and inhibitor solutions are prepared in the same buffer to minimize heats of dilution.

-

-

Titration:

-

A series of small injections of the inhibitor from the syringe into the sample cell are performed at a constant temperature.

-

The heat released or absorbed upon each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of the inhibitor to the protein.

-

The resulting binding isotherm is fitted to a binding model to determine the Kd, stoichiometry (n), and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Mandatory Visualizations

Signaling Pathways

Caption: KRAS G12C signaling pathways and point of inhibition.

Experimental Workflows

Caption: General workflow for SPR-based binding analysis.

References

An In-depth Technical Guide to the Physicochemical Properties of a Representative KRAS G12C Inhibitor: Sotorasib (AMG 510)

As information regarding a specific compound designated solely as "KRAS G12C inhibitor 47" is not available in public scientific literature, this guide will focus on a well-characterized and clinically approved KRAS G12C inhibitor, Sotorasib (AMG 510) , as a representative example. This allows for a comprehensive overview of the physicochemical properties, experimental methodologies, and relevant biological pathways as requested.

This document provides a detailed overview of the core physicochemical and pharmacokinetic properties of Sotorasib, a first-in-class, orally bioavailable covalent inhibitor of the KRAS G12C mutant protein. The information herein is intended for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacokinetic Properties of Sotorasib

The following tables summarize the key physicochemical and pharmacokinetic parameters of Sotorasib.

Table 1: Physicochemical Properties of Sotorasib

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₀F₂N₆O₃ | [1] |

| Molecular Weight | 560.6 g/mol | [1][2] |

| pKa | 8.06, 4.56 | [2][3] |

| Aqueous Solubility | 1.3 mg/mL (at pH 1.2) | [2][3] |

| 0.03 mg/mL (at pH 6.8) | [2][3] | |

| Solubility in DMSO | 50-100 mg/mL | [4] |

| Plasma Protein Binding | 89% | [4] |

Table 2: Preclinical and Clinical Pharmacokinetic Properties of Sotorasib

| Parameter | Value | Species/Conditions | Reference |

| Tmax (median) | 2.0 hours | Human (960 mg daily dose) | [2][4] |

| Cmax | 7.50 µg/mL | Human (960 mg daily dose) | [2][4] |

| AUC₀₋₂₄h | 65.3 h*µg/mL | Human (960 mg daily dose) | [2][4] |

| Apparent Clearance | 26.2 L/h | Human (at steady state) | [2] |

| Volume of Distribution | 211 L | Human | [2] |

| Route of Elimination | 74% feces, 6% urine | Human | [2] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized standard protocols widely used in the pharmaceutical industry.

2.1. Aqueous Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound.

-

Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at equilibrium.

-

Materials:

-

Test compound (solid form)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., pH 1.2, 6.8, 7.4)

-

Co-solvent (e.g., DMSO) for stock solution preparation

-

Shake-flask apparatus or orbital shaker in a temperature-controlled environment

-

Filtration device (e.g., 0.45 µm PVDF filters)

-

Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

-

-

Procedure:

-

An excess amount of the solid test compound is added to a known volume of the aqueous buffer in a glass vial.

-

The resulting suspension is agitated in a shake-flask or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

After incubation, the suspension is filtered to remove any undissolved solid.[6]

-

The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[7]

-

The experiment is performed in triplicate for each pH condition.

-

2.2. Cell Permeability (Caco-2 Assay)

The Caco-2 permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal wall.[4]

-

Objective: To assess the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a barrier mimicking the intestinal epithelium.

-

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transwell® permeable supports (e.g., 24-well plates with 0.4 µm pore size inserts)

-

Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

-

Test compound and control compounds (e.g., high permeability: propranolol; low permeability: atenolol)

-

Lucifer yellow for monolayer integrity testing

-

LC-MS/MS for sample analysis

-

-

Procedure:

-

Caco-2 cells are seeded onto the apical (AP) side of the Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]

-

The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a non-transported marker, Lucifer yellow.[8]

-

For the permeability assessment, the cell culture medium is replaced with transport buffer.

-

The test compound (e.g., at a final concentration of 10 µM) is added to the donor compartment (either apical for A-to-B transport or basolateral for B-to-A transport).[4]

-

Samples are taken from the receiver compartment at specified time points (e.g., 60, 90, 120 minutes).

-

The concentration of the compound in the collected samples is determined by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of permeation of the drug across the cells

-

A is the surface area of the filter membrane

-

C₀ is the initial concentration of the drug in the donor compartment

-

-

The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

-

2.3. Lipophilicity (Octanol-Water Partition Coefficient - LogP)

The shake-flask method is a traditional and reliable way to determine the LogP of a compound.[9]

-

Objective: To measure the ratio of the concentration of a compound in two immiscible phases, n-octanol and water, at equilibrium.

-

Materials:

-

Test compound

-

n-Octanol (reagent grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer and centrifuge

-

Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)

-

-

Procedure:

-

A known amount of the test compound is dissolved in either water or n-octanol.

-

The second, immiscible solvent is added to the vial in a defined ratio (e.g., 1:1 volume).

-

The vial is vigorously shaken (vortexed) for a set period to facilitate partitioning, and then left to stand or centrifuged to allow for complete phase separation.[10]

-

Aliquots are carefully taken from both the aqueous and n-octanol layers.

-

The concentration of the compound in each phase is determined by a suitable analytical method.[11]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

2.4. Metabolic Stability (Liver Microsome Assay)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.[12]

-

Objective: To determine the rate of in vitro metabolism of a compound when incubated with liver microsomes.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (cofactor solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compound and positive control compounds (e.g., testosterone, verapamil)

-

Ice-cold acetonitrile or methanol containing an internal standard to stop the reaction

-

LC-MS/MS for analysis

-

-

Procedure:

-

The test compound (e.g., at a final concentration of 1 µM) is pre-incubated with liver microsomes in phosphate buffer at 37°C.[12]

-

The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.[13]

-

Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).

-

The reaction in each aliquot is terminated by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

-

The remaining concentration of the parent compound is quantified by LC-MS/MS.

-

The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k).

-

The in vitro half-life (t₁/₂) is calculated as 0.693/k.

-

The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

-

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway and Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of action of a covalent inhibitor like Sotorasib.

Caption: KRAS G12C signaling and covalent inhibition.

Experimental Workflow for KRAS G12C Inhibitor Characterization

This diagram outlines a typical workflow for the preclinical evaluation of a novel KRAS G12C inhibitor.

Caption: Preclinical characterization workflow for a KRAS G12C inhibitor.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. enamine.net [enamine.net]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

- 9. acdlabs.com [acdlabs.com]

- 10. agilent.com [agilent.com]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 13. mercell.com [mercell.com]

In-Depth Preclinical Data Review for KRAS G12C Inhibitor 47

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for KRAS G12C Inhibitor 47, a novel, potent, and selective covalent inhibitor targeting the KRAS G12C oncoprotein. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[1][2] For decades, KRAS was considered "undruggable"; however, the development of covalent inhibitors that specifically target the mutant cysteine-12 residue has revolutionized the treatment landscape for these cancers.[2][3]

Inhibitor 47 locks the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways crucial for tumor growth and survival.[4] This document summarizes the key preclinical findings, including in vitro and in vivo efficacy, and details the experimental methodologies used to generate this data.

Mechanism of Action and Signaling Pathway

The KRAS G12C mutation impairs the intrinsic GTPase activity of the KRAS protein and makes it insensitive to GTPase-activating proteins (GAPs). This results in the protein being locked in a constitutively active, GTP-bound state.[3] The active KRAS G12C then stimulates downstream pro-proliferative and survival pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR signaling cascades.[3][5]

Inhibitor 47 is an irreversible covalent inhibitor that selectively binds to the cysteine residue of the KRAS G12C mutant. This covalent modification traps KRAS G12C in its inactive GDP-bound conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and blocking the activation of downstream effector pathways.[4]

References

- 1. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Target Engagement Studies of KRAS G12C Inhibitor 47 in Cancer Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell proliferation, survival, and differentiation.[1][2] Mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), impair the GTPase activity of KRAS, locking it in a constitutively active state and driving oncogenesis.[3]

For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP.[4] However, the discovery of a covalent inhibitor-binding pocket (the Switch-II pocket) specific to the KRAS G12C mutant has led to the development of targeted therapies.[5][6][7] These inhibitors covalently bind to the mutant cysteine, trapping the protein in its inactive GDP-bound state.[2]

KRAS G12C inhibitor 47 (also known as compound 8-1-1) is a potent and selective inhibitor developed for cancers harboring this mutation.[8] Evaluating the extent to which this compound binds to its intended target (target engagement) and modulates its activity within a cellular context is critical for preclinical development. This guide details the core methodologies for assessing the target engagement of inhibitor 47, presents its quantitative biochemical and cellular activity, and visualizes the key pathways and experimental workflows involved.

Mechanism of Action and Signaling Pathway

KRAS G12C activation, typically initiated by upstream signals from Receptor Tyrosine Kinases (RTKs), leads to the activation of multiple downstream effector pathways. The two best-characterized pathways are the RAF-MEK-ERK (MAPK) pathway, which drives cell-cycle progression, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[2][3][9][10] this compound locks the mutant protein in an inactive GDP-bound conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and blocking downstream signal transduction.[2][11]

Caption: KRAS G12C signaling pathway and point of inhibition.

Quantitative Data for this compound

The potency of inhibitor 47 has been quantified through biochemical and cell-based assays. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The data highlights the inhibitor's potency against the KRAS G12C target and its downstream signaling, as measured by the phosphorylation of ERK (p-ERK).

| Assay Type | Target / Readout | Cell Line | IC50 Value (µM) | Reference |

| Biochemical Assay | KRAS G12C | - | 0.172 | [8] |

| Cell-Based Assay | p-ERK Inhibition | MIA PaCa-2 (Pancreatic) | 0.046 | [8] |

| Cell-Based Assay | p-ERK Inhibition | A549 (Lung) | 69.8 | [8] |

Table 1: Summary of IC50 values for this compound.

Experimental Protocols for Target Engagement

Verifying that a drug binds to its intended target in a complex cellular environment is a cornerstone of drug development. The following sections detail the protocols for three widely used assays to determine the cellular target engagement of KRAS G12C inhibitors.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantitatively measures compound binding to a target protein in live cells.[5][12] It relies on energy transfer from a NanoLuc® luciferase-tagged KRAS G12C protein to a fluorescent tracer that reversibly binds to the protein's active site. A competing compound, like inhibitor 47, will displace the tracer, leading to a decrease in the BRET signal.[13]

References

- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Abstract 2764: Application of NanoBRET target engagement cellular assay for development of inhibitors against protein kinases, RAS, and epigenetic proteins in cancer therapy | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 13. promegaconnections.com [promegaconnections.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays with KRAS G12C Inhibitor 47

These application notes provide detailed protocols for the in vitro characterization of KRAS G12C Inhibitor 47, a potent and selective covalent inhibitor of the KRAS G12C oncoprotein. The intended audience for these protocols includes researchers, scientists, and drug development professionals working on targeted cancer therapies.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine at position 12 is substituted with cysteine, results in a constitutively active protein that drives tumor cell proliferation and survival. KRAS G12C inhibitors act by covalently binding to the mutant cysteine residue, trapping the protein in its inactive, GDP-bound state.[1][2] This blocks downstream signaling through pathways such as the MAPK/ERK cascade, thereby inhibiting cancer cell growth.[3][4]

This compound has been identified as a potent inhibitor of this mutant protein. This document outlines key in vitro assays to assess its biochemical and cellular activity.

Data Presentation

The following table summarizes the quantitative data for this compound.

| Assay Type | Cell Line | Parameter | Value |

| Biochemical Inhibition | - | IC50 | 0.172 µM |

| p-ERK Inhibition | MIA PaCa-2 | IC50 | 0.046 µM |

| p-ERK Inhibition | A549 | IC50 | 69.8 µM |

Table 1: Summary of in vitro activity for this compound.[5]

Signaling Pathway and Inhibitor Mechanism

KRAS G12C inhibitors exploit the unique cysteine residue of the mutant protein. They form a covalent bond with this residue, locking KRAS in an inactive GDP-bound state and preventing its activation by guanine nucleotide exchange factors (GEFs) like SOS1.[1][4] This abrogates downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[2][3]

Experimental Protocols

Herein are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of the inhibitor on the viability of KRAS G12C mutant cancer cells.

Materials:

-

KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358) and a KRAS wild-type or other mutant cell line for selectivity (e.g., A549 - KRAS G12S).

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).

-

This compound.

-

DMSO (vehicle control).

-

96-well clear-bottom cell culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentration should typically range from 0.001 µM to 10 µM. Include a DMSO-only vehicle control.

-

Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.[6]

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for p-ERK Inhibition

This protocol measures the inhibition of downstream KRAS signaling by assessing the phosphorylation status of ERK.

Materials:

-

KRAS G12C mutant cell line (e.g., MIA PaCa-2).

-

Complete growth medium.

-

This compound.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-tubulin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE equipment and reagents.

Protocol:

-

Seed MIA PaCa-2 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 5 µM) and a vehicle control (DMSO) for 2-6 hours.[7]

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells in 100-150 µL of ice-cold RIPA buffer.[7]

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK and the loading control.

Target Engagement Assay (LC-MS/MS)

This assay directly measures the covalent modification of KRAS G12C by the inhibitor in cells.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H2122).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer).

-

Anti-RAS antibody.

-

Protein G magnetic beads.

-

Trypsin.

-

LC-MS/MS system.

Protocol:

-

Treat cells with the inhibitor at various concentrations and time points.

-

Lyse the cells and quantify the total protein concentration.

-

Perform immunoaffinity enrichment of KRAS protein using an anti-RAS antibody coupled to magnetic beads.[8]

-

Elute the enriched protein and perform tryptic digestion.

-

Analyze the resulting peptides by LC-MS/MS to quantify both the unmodified (free) and inhibitor-bound KRAS G12C peptides.[8][9]

-

Target engagement is calculated as the percentage of inhibitor-bound KRAS G12C relative to the total KRAS G12C protein.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating a KRAS G12C inhibitor in vitro.

References

- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]

Application of KRAS G12C Inhibitor ARS-1620 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the KRAS G12C inhibitor, ARS-1620, in preclinical xenograft mouse models. The data and protocols presented are based on studies utilizing the NCI-H358 non-small cell lung cancer cell line, which harbors the KRAS G12C mutation. This document is intended to guide researchers in designing and executing similar in vivo studies to evaluate the efficacy and pharmacodynamics of KRAS G12C inhibitors.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, a substitution of glycine with cysteine at codon 12, has been a particularly challenging target for therapeutic intervention. ARS-1620 is a potent and selective covalent inhibitor of KRAS G12C, which irreversibly binds to the mutant cysteine, locking the protein in its inactive, GDP-bound state. This inhibition blocks downstream signaling pathways, such as the MAPK and PI3K pathways, thereby impeding tumor cell proliferation and survival.

Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. They provide a valuable in vivo platform to assess the anti-tumor activity, pharmacokinetics, and pharmacodynamics of novel therapeutic agents like ARS-1620.

Data Presentation

The following tables summarize the key quantitative data from a representative xenograft study of ARS-1620 in an NCI-H358 mouse model.

| Parameter | Vehicle Control | ARS-1620 (200 mg/kg/day, oral) |

| Initial Mean Tumor Volume (mm³) | ~200 | ~200 |

| Final Mean Tumor Volume (mm³) | Not explicitly stated, but showed progressive growth | Showed marked regression |

| Tumor Growth Inhibition (TGI) | N/A | 47%[1] |

| Body Weight Change | Not explicitly stated, but generally stable | No observed clinical toxicity[2] |

Table 1: Summary of Anti-Tumor Efficacy of ARS-1620 in NCI-H358 Xenograft Model.

| Parameter | Value |

| Bioavailability (F) | >60%[3] |

| Plasma Half-life (t1/2) | >20 min[3] |

Table 2: Pharmacokinetic Parameters of ARS-1620 in Mice.

| Biomarker | Effect of ARS-1620 Treatment |

| p-ERK Levels | Inhibited in a dose-dependent manner[3] |

| p-AKT Levels | Inhibited in a dose-dependent manner[3] |

| RAS-GTP Binding | Inhibited in a dose-dependent manner[3] |

Table 3: Pharmacodynamic Effects of ARS-1620 in NCI-H358 Xenograft Tumors.

Experimental Protocols

NCI-H358 Xenograft Mouse Model Establishment

-

Cell Culture: NCI-H358 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Animal Model: Female athymic nude mice (5-6 weeks old) are used for tumor implantation.

-

Tumor Implantation:

-

Harvest NCI-H358 cells during the exponential growth phase.

-

Resuspend the cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.

-

Subcutaneously inject 5 x 10^6 cells in a volume of 0.1-0.2 mL into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Measure tumor dimensions using calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.

-

Administration of ARS-1620

-

Formulation: Prepare ARS-1620 for oral administration. A common vehicle is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

-

Dosing:

-

The reported efficacious dose is 200 mg/kg/day.[3]

-

Administer the formulated ARS-1620 or vehicle control to the mice via oral gavage.

-

-

Treatment Schedule: Administer the treatment daily for the duration of the study (e.g., 14-21 days).

-

Monitoring:

-

Continue to measure tumor volume and body weight 2-3 times per week.

-

Observe the mice for any signs of toxicity.

-

Pharmacodynamic Analysis

-

Tissue Collection: At the end of the study, or at specified time points, euthanize the mice and excise the tumors.

-

Western Blot Analysis:

-

Homogenize a portion of the tumor tissue to extract proteins.

-

Perform western blotting to analyze the levels of total and phosphorylated ERK and AKT, as well as other relevant proteins in the KRAS signaling pathway.

-

-

Target Engagement Assay: To determine the extent of KRAS G12C modification by ARS-1620, specialized mass spectrometry-based assays can be employed.

Visualizations

Caption: KRAS G12C Signaling Pathway and Inhibition by ARS-1620.

Caption: Experimental Workflow for ARS-1620 Xenograft Study.

Caption: Logical Relationship of ARS-1620 Action in Xenograft Model.

References

Application Note: Protocol for p-ERK Inhibition Assay Using KRAS G12C Inhibitor 47

Audience: This document is intended for researchers, scientists, and drug development professionals involved in oncology research and the characterization of targeted kinase inhibitors.

Introduction

The Ras-Raf-MEK-ERK Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The KRAS proto-oncogene is a key component of this pathway, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in KRAS are among the most common oncogenic drivers in human cancers. The G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, impairs the GTPase activity of the KRAS protein, causing it to be constitutively locked in the active state and leading to uncontrolled downstream signaling.

KRAS G12C inhibitor 47 (also known as compound 8-1-1) is a potent and specific covalent inhibitor that targets the mutant cysteine residue.[2] These inhibitors bind to KRAS G12C in its inactive, GDP-bound state, trapping the oncoprotein and preventing its reactivation.[1][3] This action effectively blocks downstream signaling through the MAPK pathway. A key pharmacodynamic biomarker for assessing the efficacy of KRAS G12C inhibitors is the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the cascade. This protocol provides a detailed methodology for measuring the inhibition of ERK phosphorylation (p-ERK) in KRAS G12C mutant cancer cells upon treatment with inhibitor 47.

Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the MAPK signaling cascade and the mechanism of action for this compound.

Caption: KRAS G12C signaling pathway and inhibitor action.

Data Presentation

Quantitative data from the p-ERK inhibition assay should be summarized to determine the potency of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key metric.

| Cell Line | KRAS Mutation | Inhibitor | Target | Assay Type | IC50 (µM) | Reference |

| MIA PaCa-2 | G12C | Inhibitor 47 | p-ERK | Cellular Assay | 0.046 | [2] |

| A549 | G12C | Inhibitor 47 | p-ERK | Cellular Assay | 69.8 | [2] |

| MIA PaCa-2 | G12C | Inhibitor 47 | KRAS G12C | Biochemical Assay | 0.172 | [2] |

Experimental Workflow

The general workflow for assessing p-ERK inhibition is outlined below.

Caption: General workflow for p-ERK inhibition analysis.

Detailed Experimental Protocols

Two primary methods for quantifying p-ERK levels are presented: Western Blotting for detailed qualitative and semi-quantitative analysis, and ELISA for higher-throughput quantitative analysis.

Protocol 1: Western Blot Analysis of p-ERK Inhibition

This method allows for the visualization of protein bands and is considered a gold standard for confirming protein expression and phosphorylation status.

A. Materials and Reagents

-

Cell Line: MIA PaCa-2 (KRAS G12C mutant, pancreatic cancer).

-

Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Lysis Buffer: RIPA or M-PER buffer supplemented with protease and phosphatase inhibitor cocktails.[4][5]

-

Protein Assay: BCA or Bradford protein assay kit.

-

Antibodies:

-

Primary: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) mAb, Rabbit anti-total-ERK1/2 mAb.

-

Secondary: HRP-conjugated anti-rabbit IgG.

-

-

Western Blot Reagents: SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (5% BSA or non-fat milk in TBST), TBST buffer, chemiluminescent HRP substrate.

B. Procedure

-

Cell Seeding: Plate MIA PaCa-2 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours at 37°C, 5% CO2.

-

Serum Starvation (Optional): To reduce basal p-ERK levels, you may replace the growth medium with serum-free medium for 12-24 hours before treatment.

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested concentration range for MIA PaCa-2 cells is 0, 1, 10, 50, 100, 500, and 1000 nM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

-

Remove the medium from the cells and add the inhibitor-containing medium.

-

Incubate for a defined period, typically 2-4 hours, at 37°C.[6]

-

-

Cell Lysis:

-

Place the plate on ice and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Collect the supernatant (protein extract).

-

Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

-

Load 10-20 µg of protein per lane onto an SDS-PAGE gel.[7]

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.[8]

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with the primary anti-p-ERK1/2 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[9]

-

Wash the membrane again as in the previous step.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize p-ERK levels, the same membrane should be probed for total ERK.

-

Strip the membrane using a mild stripping buffer.

-

Block the membrane again and probe with the anti-total-ERK1/2 primary antibody, followed by the secondary antibody and detection steps as described above.

-

C. Data Analysis

-

Use imaging software to perform densitometry on the captured bands for both p-ERK and total ERK.

-

Calculate the p-ERK/total ERK ratio for each sample to normalize for loading differences.

-

Express the results as a percentage of the vehicle-treated control.

-

Plot the percentage inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Protocol 2: ELISA-Based Analysis of p-ERK Inhibition

Enzyme-Linked Immunosorbent Assays (ELISAs) offer a more quantitative and higher-throughput alternative to Western blotting.[10] This protocol is based on a typical sandwich ELISA format.

A. Materials and Reagents

-

Cell Lysates: Prepared and quantified as described in Protocol 1 (Steps B.1 to B.5).

-

ELISA Kit: A sandwich ELISA kit for the detection of phospho-ERK1/2 and total ERK1/2 (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific).[11][12][13] These kits typically include:

-

Pre-coated 96-well plates (capture antibody).

-

Detection antibody.

-

HRP-conjugated secondary reagent.

-

Wash buffer, substrate, and stop solution.

-

B. Procedure

-

Assay Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Sample Addition: Add 50-100 µL of each cell lysate (normalized for protein concentration) and standards to the appropriate wells of the microplate pre-coated with the capture antibody.

-

Incubation: Incubate the plate for the time specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).[14]

-

Washing and Detection:

-

Signal Development and Reading:

-

Parallel Assay: Perform a separate ELISA for total ERK on the same samples for normalization purposes.

C. Data Analysis

-

Generate a standard curve from the OD readings of the standards.

-

Calculate the concentration of p-ERK and total ERK in each sample from the standard curve.

-

Determine the p-ERK/total ERK ratio for each treatment condition.

-

Calculate the percentage inhibition relative to the vehicle control and determine the IC50 value as described for the Western blot protocol.

References

- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]

- 12. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. raybiotech.com [raybiotech.com]

Application Notes and Protocols for KRAS G12C Inhibitor 47 in Non-Small Cell Lung Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known biochemical activity of KRAS G12C Inhibitor 47 and outline detailed protocols for its evaluation in non-small cell lung cancer (NSCLC) cell lines. While in-depth efficacy data in a broad panel of KRAS G12C-mutant NSCLC cell lines is not publicly available, the provided information serves as a foundational guide for researchers initiating studies with this compound.

Introduction

KRAS is a frequently mutated oncogene in NSCLC, with the G12C mutation being a prevalent driver of tumorigenesis. This compound (also known as compound 8-1-1) is a potent and specific covalent inhibitor of the KRAS G12C mutant protein.[1] This inhibitor locks the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, which are critical for cancer cell proliferation and survival.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Biochemical IC50 | 0.172 µM | Purified KRAS G12C protein | [1] |

| p-ERK Inhibition IC50 | 0.046 µM | MIA PaCA-2 (Pancreatic, KRAS G12C) | [1] |

| p-ERK Inhibition IC50 | 69.8 µM | A549 (NSCLC, KRAS WT) | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway

KRAS G12C inhibitors exert their effect by disrupting the RAS-MAPK signaling cascade. The following diagram illustrates the targeted pathway.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in NSCLC cell lines.

Experimental Workflow Overview

Protocol 1: Cell Viability Assay (Crystal Violet)

This protocol is for determining the effect of this compound on the viability of adherent NSCLC cell lines.

Materials:

-

KRAS G12C-mutant NSCLC cell lines (e.g., NCI-H358, NCI-H2122, NCI-H23)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well flat-bottom tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Fixing solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol

-

Crystal Violet Staining Solution (0.5% w/v in 20% methanol)

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS)

-

Plate reader capable of measuring absorbance at 570-590 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Staining:

-

Gently aspirate the medium from the wells.

-

Wash the cells twice with 200 µL of PBS per well.

-

Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.

-

Remove the fixing solution and allow the plates to air dry completely.

-

Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

-

Gently wash the plate with tap water until the excess stain is removed.

-

Allow the plate to air dry completely.

-

-

Quantification:

-

Add 100 µL of solubilization solution to each well.

-

Incubate on a plate shaker for 15-30 minutes at room temperature to ensure complete solubilization of the dye.

-

Measure the absorbance at 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other readings.

-

Normalize the data to the vehicle-treated control wells (set as 100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

-

KRAS G12C-mutant NSCLC cell lines

-

Complete culture medium

-

This compound

-

White-walled 96-well plates suitable for luminescence measurements

-

Caspase-Glo® 3/7 Assay System (Promega or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours.

-

Treat cells with various concentrations of this compound and a vehicle control for 24 to 48 hours.

-

-

Assay Reagent Preparation:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

-

-

Assay Procedure:

-

Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence of the blank wells from all other readings.

-

Express the results as fold change in caspase activity relative to the vehicle-treated control.

-

Protocol 3: Western Blotting for Phospho-ERK

This protocol is for detecting the phosphorylation status of ERK1/2 (p-ERK), a key downstream effector in the KRAS signaling pathway.

Materials:

-

KRAS G12C-mutant NSCLC cell lines

-

Complete culture medium

-

This compound

-

6-well tissue culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at desired concentrations for a specified time (e.g., 2, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations for all samples.

-

Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for Total ERK):

-

If necessary, strip the membrane using a mild stripping buffer.

-

Wash the membrane and re-block.

-

Probe with the primary antibody against total ERK to confirm equal protein loading.

-

Repeat the secondary antibody and detection steps.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Compare the normalized p-ERK levels in treated samples to the vehicle control.

-

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Resistance to KRAS G12C Inhibitors

Welcome to the Technical Support Center for researchers investigating resistance to KRAS G12C inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments. While the prompt specified "inhibitor 47," this guide focuses on the broadly applicable mechanisms of resistance observed with well-characterized covalent KRAS G12C inhibitors like sotorasib and adagrasib, as these principles are fundamental to the entire class of such molecules.

Frequently Asked Questions (FAQs)

Q1: My KRAS G12C mutant cell line shows variable or weak sensitivity to the inhibitor. What are the possible reasons?

A1: Intrinsic resistance can be a significant factor. Several possibilities could explain this observation:

-

Co-occurring Mutations: The cell line may harbor concurrent genetic alterations that provide alternative survival signals. Common co-mutations in lung adenocarcinoma include those in TP53, STK11/LKB1, and CDKN2A.[1] Loss of CDKN2A, for example, can lead to constitutive cell cycle progression, reducing dependency on the MAPK pathway.[2]

-

Signaling Redundancy: Some cancer cells are not solely dependent on KRAS signaling for survival. Parallel pathways, such as the PI3K/AKT/mTOR pathway, might be constitutively active and can sustain cell proliferation even when the MAPK pathway is inhibited.[3][4]

-

Heterogeneity: The cell line may not be purely clonal and could contain a subpopulation of cells with pre-existing resistance mechanisms.

-

Experimental Conditions: Ensure the inhibitor is stable in your culture medium and used at an appropriate concentration relative to its IC50. Verify the identity and KRAS G12C mutation status of your cell line via sequencing.

Q2: I've successfully generated a resistant cell line by long-term inhibitor exposure, but I can't find any secondary mutations in the KRAS gene. What other mechanisms should I investigate?

A2: This is a common and important finding. Resistance to KRAS G12C inhibitors is highly heterogeneous and frequently occurs through mechanisms that don't involve secondary KRAS mutations.[5][6][7] These are broadly categorized as "off-target" resistance and can include:

-

Bypass Signaling Activation: The cell may have found a way to reactivate the MAPK or PI3K pathways downstream of KRAS or through parallel pathways.[2] Key mechanisms include:

-

Receptor Tyrosine Kinase (RTK) Activation: Amplification or activating mutations in RTKs like EGFR, MET, or FGFR can reactivate signaling through wild-type RAS (HRAS, NRAS) or other pathways.[5][6][7][8]

-

Downstream Mutations: Activating mutations in genes downstream of KRAS, such as BRAF, MAP2K1 (MEK1), or NRAS, can render the cell insensitive to KRAS inhibition.[5][6][7]

-

Loss of Tumor Suppressors: Loss-of-function mutations in genes like PTEN or NF1 can also lead to pathway reactivation.[5][6][7]

-

-

Histologic Transformation: In some cases, particularly in non-small cell lung cancer (NSCLC) models, adenocarcinoma cells can transdifferentiate into other lineages, like squamous cell carcinoma, which have different signaling dependencies.[5][6][7]

-

Epithelial-to-Mesenchymal Transition (EMT): A shift to a mesenchymal state can confer resistance, often associated with activation of pathways like PI3K/AKT.[6][7]

Q3: My Western blot shows that p-ERK levels rebound after initial suppression with the inhibitor. Why is this happening?